Clethodim Sulfoxide

描述

Contextualization within Cyclohexanedione Oxime Herbicides

Clethodim (B606718) belongs to the cyclohexanedione oxime class of herbicides. fao.orggoogle.com This chemical family is known for its effectiveness in controlling annual and perennial grasses in a wide range of broad-leaved crops. herts.ac.ukfao.orgjustia.com The mode of action for these herbicides is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in plants. fao.orgherts.ac.uk The chemical structure of clethodim sulfoxide (B87167) retains the core cyclohexanedione oxime backbone of its parent compound but features a sulfoxide group. Other members of this herbicide class include sethoxydim, cycloxydim, and alloxydim. google.comjustia.comacs.org

Significance as a Primary Metabolite and Environmental Degradate of Clethodim

Clethodim sulfoxide is the principal transformation product of clethodim. regulations.gov Following the application of clethodim, it undergoes rapid oxidation in both plants and soil, leading to the formation of this compound and subsequently clethodim sulfone. researchgate.netresearchgate.net Studies have shown that this compound can constitute a significant portion of the metabolites found. For instance, in soil, it can be the main degradate, reaching up to 75% of the applied clethodim within three days of application. regulations.gov In rats, it is the major metabolite, accounting for 46-61% of the administered dose in urine. fao.org

The transformation of clethodim to this compound is a critical factor in its environmental persistence. Clethodim itself has a low persistence in most soils, with a half-life of about 3 days. dnr.state.mn.usorst.edu this compound also dissipates relatively quickly, with reported half-lives of approximately 4.0 to 4.5 days in soil. researchgate.netresearchgate.net However, the degradates of clethodim, including the sulfoxide, are generally more persistent than the parent compound. regulations.gov

Table 1: Comparative Properties of Clethodim and its Metabolites

| Compound | Molecular Formula | Molecular Weight (g/mol) | Soil Half-Life (Days) |

|---|---|---|---|

| Clethodim | C₁₇H₂₆ClNO₃S | 359.91 | ~3 |

| This compound | C₁₇H₂₆ClNO₄S | 375.91 | 1.6 - 4.5 |

| Clethodim Sulfone | C₁₇H₂₆ClNO₅S | 391.91 | 3.8 - 10 |

Data sourced from multiple scientific studies. researchgate.netfao.orgdnr.state.mn.usresearchgate.netcymitquimica.com

Scope of Academic Research on this compound

Metabolic Pathways: Numerous studies have focused on elucidating the metabolic fate of clethodim in various organisms and environments. These have consistently identified sulfoxidation as a primary pathway, leading to the formation of this compound. fao.orgresearchgate.net Research has detailed its presence in plants like spinach, soybeans, and cotton, as well as in soil and animals. fao.org

Environmental Fate and Dissipation: The environmental behavior of this compound is a significant area of research. Studies have investigated its dissipation rates in soil and water, its mobility, and its potential to be taken up by rotational crops. regulations.govresearchgate.netfao.orgdnr.state.mn.us The photodegradation of clethodim and the formation of its byproducts, including the sulfoxide, have also been examined. csic.esacs.org

Analytical Methodologies: A considerable amount of research has been dedicated to developing and validating analytical methods for the simultaneous determination of clethodim and its metabolites, including this compound. researchgate.netacs.orgepa.govnyxxb.cnresearchgate.net These methods are crucial for monitoring residue levels in various matrices such as soil, water, and agricultural products. researchgate.netnyxxb.cnresearchgate.net Techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are commonly employed. researchgate.netnyxxb.cn

Table 2: Overview of Research on Clethodim and its Transformation Products

| Research Area | Focus | Key Findings |

|---|---|---|

| Metabolism | Transformation in plants, animals, and soil | Clethodim is rapidly metabolized to this compound and then to clethodim sulfone. fao.orgresearchgate.net |

| Environmental Fate | Persistence and mobility in soil and water | Clethodim has low soil persistence; its degradates, including the sulfoxide, are more persistent but still dissipate relatively quickly. regulations.govdnr.state.mn.usorst.edu |

| Analytical Chemistry | Detection and quantification of residues | Development of sensitive methods (e.g., HPLC-MS/MS) for simultaneous analysis of clethodim and its metabolites. researchgate.netnyxxb.cnresearchgate.net |

| Photodegradation | Breakdown under light | Photolysis is a significant degradation pathway for clethodim, leading to various byproducts. researchgate.netcsic.esacs.org |

This table summarizes findings from various cited research articles.

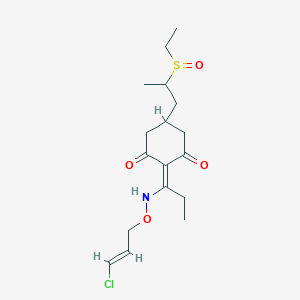

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-5-(2-ethylsulfinylpropyl)-3-hydroxycyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO4S/c1-4-14(19-23-8-6-7-18)17-15(20)10-13(11-16(17)21)9-12(3)24(22)5-2/h6-7,12-13,20H,4-5,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UABMGBLIZYILDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC(C)S(=O)CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms and Pathways of Clethodim Sulfoxide Formation

Biotransformation Pathways in Biological Systems

The transformation of clethodim (B606718) into clethodim sulfoxide (B87167) is a well-documented metabolic process. In both plants and animals, the initial and most significant step in the breakdown of clethodim is the oxidation of the sulfur atom in the ethylthio propyl group, leading to the formation of clethodim sulfoxide. epa.govepa.govfao.org

In plants, clethodim is readily metabolized, with little to no parent compound remaining in mature plants. fao.org The primary metabolic pathway involves the oxidation of clethodim to this compound. epa.govepa.govfao.orgfao.orgepa.govresearchgate.net

The sulfoxidation of clethodim to this compound is the principal metabolic route in various crops. fao.orgfao.org Studies on carrots, soybeans, and cotton have demonstrated that the initial and major metabolic pathway is the sulfoxidation of clethodim to this compound. epa.govepa.gov This conversion is a rapid process following the application of the herbicide.

Table 1: Major Metabolites of Clethodim in Various Crops

| Crop | Major Metabolites |

| Carrots | This compound, Clethodim sulfone |

| Soybeans | This compound, Clethodim sulfone |

| Cotton | This compound, Clethodim sulfone |

| Spinach | This compound |

This table is based on data from metabolism studies in different plant species. epa.govfao.org

In addition to direct oxidation, this compound can also form conjugates within plant tissues. fao.orgfao.org These conjugates, along with clethodim sulfone conjugates, have been identified as major or minor metabolites in all crops studied. fao.org This conjugation step represents another pathway in the detoxification and sequestration of clethodim metabolites within the plant.

Similar to plants, the metabolic oxidation of clethodim is a primary detoxification pathway in animal systems. The dominant process involves the oxidation of clethodim to this compound. epa.govinchem.org

In mammals such as rats and goats, the oxidation of clethodim to this compound is the predominant metabolic pathway. epa.govinchem.orgnih.gov In rats, clethodim is extensively metabolized, with the major metabolite being this compound, accounting for 65-75% of the administered dose in urine. inchem.org Similarly, in goats, the primary metabolic process is the oxidation of clethodim to this compound. epa.govepa.gov

Table 2: Major Urinary Metabolites of Clethodim in Rats

| Metabolite | Percentage of Administered Dose |

| This compound | 65-75% |

| Imine sulfoxide | 6-13% |

| Sulfone | 1-3% |

| 5-hydroxy sulfoxide/sulfone | 0.5-1.5% |

| Oxazole (B20620) sulfone | 0-5% |

This data represents the profile of metabolites found in the urine of rats following administration of clethodim. inchem.org

In lactating goats, this compound is a major metabolite found in milk and tissues. fao.orgfao.org The metabolic pathway in goats is considered to be essentially the same as that proposed for rats. inchem.orgnih.gov

Metabolic Oxidation of Clethodim in Animal Systems

Pathways in Avian Metabolism (e.g., Hen)

In avian species such as the laying hen, the metabolic pathway of clethodim is less complex compared to that in ruminants or rats. regulations.govinchem.org The primary metabolic transformations identified in chickens involve the oxidation of the parent clethodim. regulations.gov Following oral administration, clethodim is metabolized into two major metabolites: this compound and clethodim sulfone. inchem.orgnih.gov

This compound is the principal metabolite found in both egg whites and yolks, accounting for 26-82% and 25-37% of the radiolabel, respectively, in metabolism studies. inchem.orgnih.gov The parent compound, clethodim, is detected in significantly smaller quantities in both tissues and eggs. nih.gov Clethodim sulfone was also identified, accounting for up to 57% of the total radioactive residue in tissues. inchem.orgnih.gov Notably, metabolites such as the imine, 5-hydroxy, or S-methyl analogues, which are observed in other species, were not detected in chickens, indicating a more direct and simpler oxidation pathway. inchem.orgnih.gov

Table 1: Distribution of Clethodim and its Metabolites in Laying Hens

| Metabolite | Tissue | Egg White | Egg Yolk |

|---|---|---|---|

| This compound | 10-31% | 26-82% | 25-37% |

| Clethodim Sulfone | up to 57% | - | - |

| Clethodim | Minor amounts | Minor amounts | Minor amounts |

Data sourced from metabolism studies on laying hens. inchem.orgnih.gov

Formation of Related Sulfoxide Metabolites (e.g., Imine Sulfoxide, S-methyl Sulfoxide, 5-Hydroxy Sulfoxide)

Beyond the direct oxidation to this compound, several other related sulfoxide metabolites are formed through various metabolic pathways in species like goats and rats. epa.govepa.gov

Imine Sulfoxide (ISO): This metabolite is formed following the cleavage of the oxime N-O bond in the parent clethodim molecule, which produces an imine intermediate. epa.govepa.gov This imine is then rapidly oxidized to form imine sulfoxide. epa.govepa.gov It has been identified as a metabolite in goats, representing approximately 1.5-2.8% of the residue in some studies. epa.gov

S-methyl Sulfoxide (SMSO): The formation pathway for this metabolite involves the conversion of clethodim to an S-methyl derivative via a sulfonium cation intermediate. nih.govepa.gov This S-methyl derivative is subsequently oxidized to S-methyl sulfoxide. epa.govepa.gov It is important to note that S-methyl sulfoxide is formed only from the S-methyl derivative of clethodim, not from the oxidation of this compound itself. epa.govepa.gov In goat metabolism studies, S-methyl sulfoxide accounted for 12-18% of the metabolites in urine. epa.gov

5-Hydroxy Sulfoxide (5OH-SO): This metabolite can be generated through two distinct pathways. epa.govepa.gov In one pathway, the parent clethodim is first hydroxylated at the 5-position of the cyclohexenone ring to form 5-hydroxy clethodim, which is then oxidized to 5-hydroxy sulfoxide. epa.govepa.gov Alternatively, this compound can be directly hydroxylated to yield 5-hydroxy sulfoxide. epa.govepa.gov This is generally considered a minor metabolic process. epa.gov

Abiotic and Biotic Transformation in Environmental Compartments

Formation in Soil Environments

In aerobic soil environments, clethodim undergoes rapid degradation, primarily through microbial oxidation. regulations.gov The parent compound has a short half-life, often reported to be around one to three days. epa.gov The principal degradation product formed through this process is this compound. regulations.govfao.org Studies have shown that this compound can be formed in amounts up to 75% of the applied clethodim just three days after application. regulations.gov

The this compound is subsequently oxidized further by soil microbes to form clethodim sulfone. epa.govfao.org The formation of clethodim sulfone was observed only in non-sterile soil, confirming that its formation is a microbially mediated process. fao.org While more persistent than the parent compound, this compound and sulfone are not generally expected to persist long-term. regulations.gov

Table 2: Degradation of Clethodim in Aerobic Soil

| Compound | Formation/Degradation | Key Findings |

|---|---|---|

| Clethodim | Rapid degradation | Half-life of approximately 1-3 days. epa.gov |

| This compound | Major initial metabolite | Forms at levels up to 75% of applied clethodim within 3 days. regulations.gov |

Soil conditions, particularly temperature and microbial activity, influence the rate of this compound formation. fao.org In a comparative study using loam soil, the conversion of clethodim to this compound was rapid in both sterile and non-sterile soils at temperatures of 6°C and 21°C. fao.org

However, the peak concentration of this compound was reached more quickly in non-sterile soil at the higher temperature of 21°C (1 day) compared to non-sterile soil at 6°C (7 days) and sterile soil at both temperatures (7 days). fao.org This indicates that while chemical oxidation occurs, the rate is significantly accelerated by microbial activity, which is in turn influenced by temperature. fao.org

Formation in Aquatic Environments

In aquatic systems, the formation of this compound occurs through both abiotic and biotic processes, including photolysis and biodegradation. epa.govresearchgate.net The primary degradation pathway often involves the oxidation of clethodim to this compound, which can then be further oxidized to clethodim sulfone. researchgate.netresearchgate.net This oxidation has been observed in conditions simulating tap water treatment with chlorinating agents like hypochlorite. researchgate.netresearchgate.net

Photodegradation is also a significant pathway for transformation in water. epa.gov Studies have shown that under exposure to sunlight in aqueous solutions, this compound is a major degradation product, with its formation observed at pH levels of 5, 7, and 9. fao.org

Under anaerobic aquatic conditions, the degradation pathway differs. While clethodim is persistent under these conditions, its degradation leads to the formation of this compound as a major metabolite in the aqueous phase, while clethodim imine is the major metabolite found in the sediment. epa.gov

Photolytic Oxidation of Clethodim in Water

The photochemical degradation of clethodim in aquatic environments is a rapid process, significantly contributing to its transformation. nih.govresearchgate.net Under simulated and natural sunlight, clethodim exhibits rapid degradation, with half-lives ranging from minutes to a few hours. nih.govresearchgate.net The primary reaction in this process is the oxidation of the sulfur atom in the clethodim molecule, leading to the formation of this compound. researchgate.netnih.govresearchgate.net This S-oxidation is a common transformation for cyclohexanedione (CHD) herbicides. researchgate.net

The rate of photolytic degradation can be influenced by the intensity of the radiation. nih.govresearchgate.net Studies have shown that the commercial formulation of clethodim degrades faster than the technical grade active substance. nih.govresearchgate.net Nine major photoproducts have been identified under various experimental conditions, with their distribution being dependent on these conditions. nih.govresearchgate.net

Microbial Degradation in Aerobic and Anaerobic Aquatic Systems

Microbial metabolism is a dominant process in the degradation of clethodim in soil and aquatic systems. fao.org In aerobic aquatic environments, the primary metabolic pathway is the oxidation of clethodim to this compound. fao.orgepa.gov This is followed by further oxidation to clethodim sulfone. fao.org Under aerobic conditions, this compound is the major metabolite. fao.orgepa.gov

Under anaerobic conditions, the degradation pathway of clethodim differs significantly. epa.govepa.gov While this compound can still be formed, the subsequent transformation leads to different products. fao.org In anaerobic aquatic systems, the major metabolites identified are clethodim imine in the sediment and this compound in the aqueous supernatant. epa.gov this compound that is formed aerobically can be transformed to clethodim imine sulfoxide under anaerobic conditions. fao.org

The half-life of clethodim is significantly affected by the presence or absence of oxygen. Under aerobic conditions, the half-life is relatively short, in the range of 1 to 3 days. fao.org In contrast, under anaerobic conditions, the degradation is much slower, with a reported half-life of approximately 152 days at 25°C. epa.gov

Influence of Water Composition on Photolytic Behavior

The composition of the water significantly affects the photolytic behavior of clethodim. nih.govresearchgate.net The presence of natural substances such as humic acids and certain metal ions can either retard or enhance the degradation rate.

Specifically, humic acids have been shown to slow down the photodegradation of clethodim when compared to its degradation in ultrapure water. nih.gov Conversely, the presence of Fe(III) ions has been found to enhance the degradation of the herbicide. nih.gov Nitrate ions, another common component of natural waters, appear to have no significant effect on the photodegradation rate of clethodim. nih.gov The pH of the water also plays a role, with degradation being faster in acidic conditions. researchgate.netfao.org

Formation of Sulfoxide Diastereoisomers during Photolysis

The oxidation of the sulfur atom in the clethodim molecule during photolysis creates a new chiral center. arabjchem.org Since the adjacent carbon atom is also chiral, this results in the formation of two pairs of enantiomers, which are diastereomers of each other (RR + SS and RS + SR). arabjchem.org These diastereomeric pairs of this compound can be separated chromatographically. arabjchem.org

The formation of these diastereoisomers occurs from both the E- and Z-isomers of clethodim. nih.gov The photoisomerization of the E-isomer to the Z-isomer is another transformation reaction that occurs during the photolysis of clethodim. nih.govresearchgate.net Subsequently, both isomers can undergo S-oxidation to produce their corresponding sulfoxide diastereoisomers. nih.govarabjchem.org

Data Tables

Table 1: Half-life of Clethodim under Different Photolytic Conditions

| Condition | Half-life | Reference |

| Simulated Aquatic Environment | 27.9 min to 4.6 h | nih.gov |

| Commercial Formulation | 19.3 min to 1.4 h | nih.gov |

| Aqueous Media (pH 5) | 2.4 h | researchgate.net |

| Aqueous Media (pH 7) | 3.2 h | researchgate.net |

| Irradiated Solutions (pH 5) | 1.5 days | fao.org |

| Irradiated Solutions (pH 7) | 6.4 days | fao.org |

| Irradiated Solutions (pH 9) | 9.3 days | fao.org |

Interactive Data Table 1: Half-life of Clethodim under Different Photolytic Conditions

Table 2: Major Metabolites of Clethodim in Different Aquatic Systems

| System | Major Metabolite(s) | Reference |

| Aerobic Aquatic | This compound, Clethodim sulfone | fao.org |

| Anaerobic Aquatic (Water) | This compound | epa.gov |

| Anaerobic Aquatic (Sediment) | Clethodim imine | epa.gov |

Interactive Data Table 2: Major Metabolites of Clethodim in Different Aquatic Systems

Environmental Fate and Transport Dynamics of Clethodim Sulfoxide

Environmental Persistence and Degradation

The persistence of clethodim (B606718) sulfoxide (B87167) in the environment is influenced by a combination of biotic and abiotic factors, including microbial activity, sunlight, and the chemical properties of soil and water.

Clethodim sulfoxide is the main degradation product of clethodim in soil, forming in quantities up to 75% of the applied parent compound within three days of application. regulations.gov While the parent compound, clethodim, degrades rapidly in soil, typically with a half-life of about 1 to 3 days, its metabolites, including this compound, are more persistent. fao.orgfederalregister.govepa.gov

Field dissipation studies have shown that this compound has an apparent half-life ranging from approximately 2.5 to 3.7 days. federalregister.govepa.gov In one study, this compound peaked at 60.7-64.6% of the applied radioactivity at 7 days post-treatment and decreased to 12.8-16.5% at 62 days. epa.gov Another study indicated that the sulfoxide and sulfone metabolites may have half-lives of about one month. epa.gov The total toxic residue of clethodim (including the parent compound, sulfoxide, and sulfone) has a reported half-life of 30 to 38 days in aerobic soil conditions. federalregister.gov

| Study Type | Half-life (t1/2) | Conditions | Source |

|---|---|---|---|

| Field Dissipation | 2.5 - 3.7 days | Cotton fields | federalregister.govepa.gov |

| Aerobic Soil Metabolism | ~1 month (for sulfoxide and sulfone) | Laboratory | epa.gov |

| Total Toxic Residue (Parent + Sulfoxide + Sulfone) | 30 - 38 days | Aerobic soil | federalregister.gov |

In aquatic environments, the degradation of clethodim and its metabolites can be significantly slower than in soil. Under anaerobic aquatic conditions, the half-life of the parent clethodim has been calculated at 128 days in the aqueous phase and 214 days in the sediment. epa.gov While specific half-life data for this compound in aquatic systems is less defined in the provided research, it is known to be a major metabolite in these systems as well. epa.gov The primary degradation pathway for clethodim in aquatic environments is through anaerobic metabolism by microorganisms. orst.edudnr.state.mn.us

Microbial metabolism is a principal driver in the degradation of clethodim and its subsequent metabolite, this compound. regulations.govorst.edu In aerobic soil environments, clethodim is rapidly oxidized by microbial action to form this compound. regulations.govepa.gov This sulfoxide can then be further oxidized to form clethodim sulfone. fao.orgepa.govepa.gov

Under anaerobic conditions, such as those found in flooded soils or aquatic sediments, the degradation pathway shifts. Clethodim and this compound are metabolized to clethodim imine and clethodim imine sulfoxide. fao.orgepa.gov The degradation is primarily due to microbial action rather than abiotic processes like hydrolysis. epa.gov The breakdown of these compounds ultimately leads to the formation of bound residues and carbon dioxide. fao.orgfao.org

Photodegradation, or the breakdown of compounds by sunlight, can contribute to the dissipation of clethodim and its metabolites, particularly on soil surfaces and in clear, shallow waters. orst.eduresearchgate.net When clethodim is exposed to light, one of the major initial photoproducts formed is this compound. epa.govepa.govepa.gov Other photoproducts can include the Z-isomer of clethodim, clethodim imine, and imine sulfoxide. epa.govepa.govnih.gov

Mobility and Distribution in Environmental Matrices

The potential for this compound to move within the environment is a key factor in determining its potential to reach non-target areas, including groundwater.

This compound, along with the parent compound and other degradates, is considered to be mobile in soil. federalregister.govepa.gov Studies have found that clethodim and its degradates are weakly bound to soils. orst.edu The Freundlich organic carbon-normalized coefficients (Koc), a measure of a chemical's tendency to bind to soil particles, indicate this mobility. With a mean Koc value of 44 L/kg, this compound is more mobile in soil than its parent compound, clethodim. regulations.gov

The soil-water partition coefficient (Kd) for clethodim and its degradates has been reported in the range of 0.05 to 0.23, signifying weak binding to soil particles. orst.edu Adsorption studies reported Freundlich Kads values of ≤ 0.2 for this compound across five different soil types. epa.govepa.gov This high mobility suggests a potential for leaching. federalregister.gov However, despite this mobility, field dissipation studies have shown that measurable residues of clethodim and its degradates are often confined to the upper 20 cm of the soil profile. epa.govorst.edu This is attributed to the relatively rapid degradation of these compounds in the soil environment. orst.edu The risk of water contamination is primarily associated with the more persistent and mobile degradates, this compound and clethodim sulfone, rather than the parent clethodim. federalregister.gov

| Indicator | Value | Interpretation | Source |

|---|---|---|---|

| Freundlich Koc | 44 L/kg (mean) | Mobile | regulations.gov |

| Freundlich Kads | ≤ 0.2 | Weakly adsorbed | epa.govepa.gov |

Partitioning Behavior in Water-Sediment Systems

The partitioning behavior of a chemical between water and sediment is a critical factor in determining its environmental concentration, bioavailability, and persistence. For this compound, studies indicate a tendency to remain in the aqueous phase rather than strongly adsorbing to sediment.

In anaerobic aquatic metabolism studies, this compound was identified as the major metabolite in the aqueous supernatant, while a different metabolite, clethodim imine, was predominant in the sediment epa.gov. This suggests that this compound is less likely to bind to sediment particles and more likely to persist in the water column.

The mobility of this compound is further described by its Freundlich adsorption/desorption coefficients. Studies have shown that this compound is weakly adsorbed onto various soil types, including sandy loam, clay loam, and sandy clay epa.gov. The Freundlich Kads values for this compound were reported to be ≤ 0.2, indicating weak adsorption and high mobility epa.govepa.gov. In contrast, the parent clethodim has a Kads range of 0.08-1.6, and another degradate, clethodim oxazole (B20620) sulfone, shows stronger adsorption with a Kads range of 0.3-7.0 epa.govepa.gov. The organic carbon-normalized partition coefficient (Koc), a key indicator of a substance's tendency to partition to soil or sediment, for this compound is reported as 44 L/kg, which is representative of the most prominent residue of concern regulations.gov.

| Compound | Freundlich Kads Range | Koc (L/kg) |

|---|---|---|

| Clethodim | 0.08 - 1.6 | - |

| This compound | ≤ 0.2 | 44 |

| Clethodim Sulfone | < 0.1 | - |

| Clethodim Oxazole Sulfone | 0.3 - 7.0 | - |

Potential for Transport to Groundwater and Surface Water

Due to its high mobility and greater persistence compared to the parent compound, this compound poses a primary risk for water contamination epa.govregulations.gov. Both this compound and the related clethodim sulfone metabolite can be transported from treated fields into groundwater and surface water through leaching and runoff for extended periods regulations.govregulations.gov.

The parent clethodim degrades rapidly in soil, but its metabolites, including the sulfoxide, are more persistent regulations.gov. This persistence, combined with weak soil adsorption, means that this compound is likely to remain in the aqueous phase and move with soil water epa.gov. Field dissipation studies have calculated a short half-life for this compound of 2.5 to 3.7 days, with the rapid disappearance suggesting that movement and transport away from the application site are significant dissipation routes epa.govepa.gov. While some reports suggest that under typical use patterns, clethodim is unlikely to threaten groundwater, this is largely due to the rapid degradation of the parent compound dnr.state.mn.usepa.gov. However, the properties of the sulfoxide metabolite necessitate a closer look, as it is considered a primary driver of potential water contamination epa.govregulations.govregulations.govfederalregister.gov.

Modeling and Prediction of Environmental Behavior

To better understand and predict the environmental fate of clethodim and its metabolites, various computational models and analytical approaches are employed. These tools are essential for assessing potential exposure and risk to environmental compartments.

Computational Simulation Models for Environmental Concentrations (e.g., Groundwater Models)

Regulatory agencies utilize several simulation models to estimate the potential concentrations of clethodim and its residues of concern, including this compound, in water sources. These models use data on the chemical's properties, application rates, and environmental conditions to predict outcomes.

Models frequently used for this purpose include:

GENEEC (Generic Estimated Environmental Concentration): A Tier 1 screening model used for initial estimations of pesticide concentrations in surface water.

SCI-GROW (Screening Concentration in Ground Water): This model is used to predict maximum acute and chronic pesticide concentrations in shallow groundwater regulations.gov.

FIRST (FQPA Index Reservoir Screening Tool): Another Tier 1 model used to estimate drinking water concentrations derived from surface water runoff regulations.govfederalregister.gov.

PRZM-GW (Pesticide Root Zone Model for Ground Water): This model simulates the leaching of pesticides through the soil profile to estimate concentrations in groundwater, particularly in vulnerable areas regulations.govfederalregister.govpublications.gc.caregulations.gov. For instance, the PRZM-GW model was used to estimate Estimated Drinking Water Concentrations (EDWCs) in a region of Wisconsin susceptible to groundwater contamination regulations.gov.

These models provide crucial data for risk assessments, with estimated drinking water concentrations (EDWCs) for total clethodim residues (including the sulfoxide) reaching levels as high as 1,430 parts per billion (ppb) for groundwater in some modeled scenarios regulations.govfederalregister.gov.

| Model Name | Abbreviation | Purpose |

|---|---|---|

| Generic Estimated Environmental Concentration | GENEEC | Screening-level estimation of concentrations in surface water. |

| Screening Concentration in Ground Water | SCI-GROW | Predicts maximum pesticide concentrations in shallow groundwater. |

| FQPA Index Reservoir Screening Tool | FIRST | Estimates drinking water concentrations from surface water sources. |

| Pesticide Root Zone Model for Ground Water | PRZM-GW | Simulates pesticide leaching to estimate groundwater concentrations. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Environmental Fate Endpoints

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical, toxicological, and environmental fate properties of chemicals based on their molecular structure. For clethodim and its degradation products, QSAR analysis has been used to assess environmental fate and ecotoxicity, providing insights where experimental data may be lacking nih.govresearchgate.net.

Integration of Degradation Products in Environmental Exposure Modeling

This integrated approach is considered more representative of the actual environmental burden. For instance, when modeling aquatic exposure, the soil mobility of this compound is used as a key input parameter because it is the most prominent residue of concern regulations.gov. This ensures that the higher potential for water contamination associated with the more mobile and persistent sulfoxide and sulfone degradates is adequately captured in the risk assessment epa.govregulations.govregulations.govfederalregister.gov. This compound is a major degradate, forming in soil at levels up to 75% of the applied parent compound within three days of application regulations.gov.

Ecological Significance of Clethodim Sulfoxide As an Environmental Residue

Comparative Environmental Behavior with Parent Clethodim (B606718) and Clethodim Sulfone

The environmental behavior of clethodim sulfoxide (B87167) differs notably from its parent compound, clethodim, and its further oxidation product, clethodim sulfone. While clethodim itself degrades rapidly in the environment, its metabolites, particularly the sulfoxide and sulfone, exhibit greater persistence and mobility. federalregister.govepa.gov

Persistence: Parent clethodim is characterized by low persistence in most soil types, with a half-life of approximately 3 days. dnr.state.mn.usorst.edu In contrast, clethodim sulfoxide and clethodim sulfone are more persistent. federalregister.govepa.gov In aerobic soil metabolism studies, the half-life (DT50) of clethodim was less than 2.5 days. fao.org The DT50 for this compound ranged from 1.6 to 2.5 days, while for clethodim sulfone it was longer, ranging from 3.8 to 10 days. fao.org Some studies have reported the half-life for total toxic residues (parent + sulfoxide + sulfone) in aerobic soil to be between 30 and 38 days. federalregister.govepa.gov

Mobility: Clethodim and its degradates, including the sulfoxide and sulfone, are generally considered to be mobile in soil. epa.gov All residues of clethodim (parent and metabolites) are very mobile in soil, with most soil dissorption coefficients (Kd) being less than one. federalregister.govepa.gov Specifically, this compound and clethodim sulfone are very highly mobile in soil. publications.gc.ca The risk of water contamination is primarily linked to the sulfoxide and sulfone degradates due to their higher persistence and mobility compared to the parent clethodim. federalregister.govepa.govregulations.gov

Transformation: Clethodim rapidly metabolizes in soil and plants, primarily through oxidation, to form this compound. This sulfoxide can then be further oxidized to clethodim sulfone. publications.gc.ca Under aerobic soil conditions, this compound is the most significant metabolite. fao.org In some instances, this compound can also be transformed into other minor metabolites. fao.org Anaerobic conditions lead to a different degradation pathway, forming metabolites like clethodim imine. epa.gov

Comparative Environmental Properties

| Compound | Soil Half-Life (DT50) | Mobility in Soil | Primary Transformation Product |

|---|---|---|---|

| Clethodim | < 2.5 to 3 days fao.orgdnr.state.mn.us | Mobile epa.gov | This compound fao.org |

| This compound | 1.6 to 2.5 days fao.org (can be up to 4.5 days in some conditions) nih.gov | Very High publications.gc.ca | Clethodim Sulfone fao.orgpublications.gc.ca |

| Clethodim Sulfone | 3.8 to 10 days fao.org | Very High publications.gc.ca | Further degradation products fao.org |

Persistence and Mobility in Agricultural Ecosystems

This compound's persistence and mobility are key factors influencing its behavior in agricultural settings. While its persistence is greater than the parent compound, it is still considered to have a relatively short half-life in soil, with studies reporting values between 4.1 and 4.5 days. nih.gov

Soil Persistence: In field dissipation studies, parent clethodim disappears rapidly. federalregister.govepa.gov this compound, while more persistent than the parent, also dissipates, with one study showing an apparent half-life of 2.5 to 3.7 days. federalregister.govepa.gov Another study found that this compound dissipated quickly in both rape plants and soil, with half-lives of 4.3 and 4.0 days, respectively. nih.govresearchgate.net Over a 21-day period, more than 95% of the initial concentration of this compound in soil was shown to degrade. nih.gov The degradation of clethodim and its metabolites is primarily driven by microbial activity. fao.org

Mobility and Leaching Potential: Due to its high mobility, there is a potential for this compound to leach into groundwater. publications.gc.ca It is weakly adsorbed to soil particles, which contributes to its mobility. orst.eduepa.gov The GUS leaching potential index for this compound is calculated to be high. herts.ac.uk However, despite its mobility, some assessments conclude that under typical use patterns, it is unlikely to pose a significant threat to groundwater. dnr.state.mn.usorst.edu This is attributed to its relatively rapid degradation in the soil profile. dnr.state.mn.us Field studies have shown that measurable residues of clethodim and its metabolites are often confined to the upper soil layers (top 20 cm). epa.govepa.gov

Role in the Overall Environmental Footprint of Clethodim Use

The formation of these metabolites is a key consideration in risk assessments. regulations.gov The potential for surface and groundwater contamination is primarily associated with this compound and clethodim sulfone rather than the parent compound. federalregister.govepa.gov Therefore, regulatory assessments often consider the total toxic residue, which includes the parent compound and its significant metabolites. federalregister.govepa.gov The rapid photodegradation of clethodim on soil and plant surfaces can also lead to the formation of various photoproducts, although microbial metabolism in the soil is a more dominant degradation pathway. epa.govepa.gov

Accumulation and Dissipation Patterns in Environmental Compartments

The accumulation and dissipation of this compound vary across different environmental compartments such as soil, water, and plants.

Soil: In soil, clethodim is rapidly converted to this compound, which can reach peak concentrations within a few days of application. epa.gov For instance, in one study, this compound peaked at 60.7-64.6% of the applied radioactivity at 7 days post-treatment and then declined. epa.gov Another study noted a peak at 62-72% of applied radioactivity at 3-7 days. epa.gov Following its formation, this compound dissipates, being further degraded to clethodim sulfone and eventually to carbon dioxide and bound residues. fao.org

Water: Due to its mobility, this compound can be transported to surface and ground waters. regulations.gov While photolysis can be a significant degradation pathway in clear, shallow water, its importance may be reduced in the presence of suspended sediment. epa.gov In aquatic environments, clethodim and its metabolites are subject to both photolysis and microbial degradation. epa.gov

Plants: In plants, clethodim is also readily metabolized to this compound and clethodim sulfone. fao.org Little to no parent clethodim is typically found in mature plants. fao.org Studies on various crops, including rape, have shown that this compound dissipates quickly in plant tissues. nih.gov

Accumulation and Dissipation of Clethodim Metabolites in Sandy Loam Soil

| Metabolite | Peak Concentration (% of Applied) | Time to Peak | Concentration at 120-121 Days |

|---|---|---|---|

| This compound | 60.7-72% epa.gov | 3-7 days epa.gov | ≤0.5% epa.gov |

| Clethodim Sulfone | 10.1-15% epa.gov | 30-62 days epa.gov | 5-7% epa.gov |

Emerging Research Areas and Methodological Advancements

Isomer-Specific Analysis and Characterization of Clethodim (B606718) Sulfoxide (B87167)

Clethodim and its metabolites, including Clethodim Sulfoxide, exhibit complex isomerism. regulations.gov The parent compound, clethodim, is a racemic mixture and exists as a mixture of tautomers, primarily two keto-enol forms. regulations.gov It also has two chiral centers and can form cis-trans (E/Z) isomers. regulations.govfao.org The oxidation of the sulfur atom in clethodim to form this compound introduces another chiral center, leading to the potential for multiple diastereoisomers. fao.orgacs.org

Early analytical methods often did not separate these isomers, which can complicate study results as multiple chromatographic peaks may represent isomers of the same compound. regulations.gov However, more recent research has highlighted the importance of isomer-specific analysis. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), have been shown to separate the (E) and (Z) isomers of clethodim sulfone, a further oxidation product of this compound. fao.org While the direct separation of this compound diastereoisomers can be challenging and may not always be achieved with standard reverse-phase HPLC systems, the recognition of their existence is a critical step forward. fao.orgacs.org The interconversion of these isomers can occur in different environments, such as in aqueous solutions, which adds another layer of complexity to their analysis. fao.orgresearchgate.net

Table 1: Isomerism in Clethodim and its Metabolites

| Compound | Types of Isomerism | Analytical Considerations |

|---|---|---|

| Clethodim | Racemic mixture, Tautomers (keto-enol), Cis-Trans (E/Z) isomers regulations.govfao.org | Multiple chromatographic peaks may represent different isomers; interconversion can occur. regulations.govfao.org |

| This compound | Introduction of a new chiral center upon oxidation, leading to diastereoisomers fao.orgacs.org | Separation of diastereoisomers can be challenging with standard methods. fao.org |

| Clethodim Sulfone | (E) and (Z) isomers are detectable as separate peaks with advanced HPLC methods. fao.org | Summation of peak areas for different isomers is often necessary. fao.org |

Advanced Spectroscopic Techniques for Metabolite Identification (e.g., QTOF-MS)

The identification of clethodim metabolites, including this compound, has been significantly advanced by the use of high-resolution mass spectrometry techniques, particularly Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS). acs.orgcsic.es This technology is invaluable for identifying unknown compounds in complex matrices when commercial standards are unavailable. csic.es

QTOF-MS provides accurate mass measurements, which, combined with the interpretation of MS/MS fragmentation patterns, allows for the structural elucidation of metabolites. csic.es Studies have utilized LC-QTOF-MS to identify numerous photoproducts of clethodim in aqueous solutions, including the (E) and (Z)-isomers of this compound. acs.orgcsic.es This technique has been instrumental in revealing the photochemical behavior of clethodim, which is linked to the reactivity of its oxime ether bond and sulfur atom. csic.es The ability to identify a wide range of transformation products, such as dechloroallyloxy derivatives and their corresponding sulfoxides, provides a more complete picture of the degradation pathways. csic.es

The comprehensive data generated by techniques like LC-MS with Data-Independent Acquisition (DIA) can provide both qualitative and quantitative information from a single experiment, which is highly efficient for biotransformation studies. waters.com

Development of Rapid and Portable Detection Methods for Environmental Samples

While laboratory-based methods like HPLC-MS/MS offer high sensitivity and selectivity for the detection of this compound, there is a growing demand for rapid, easy-to-use, and portable methods for on-site environmental monitoring. researchgate.netresearchgate.net Conventional methods can be costly and time-consuming. researchgate.net The development of such rapid detection technologies is crucial for timely assessment of environmental contamination.

Research efforts are being directed towards creating sensitive and selective sensors for pesticide detection. Although specific portable methods for this compound are still emerging, the principles from broader pesticide detection research are applicable. The goal is to develop methods that can provide quick and reliable results in the field, facilitating faster decision-making for environmental protection and food safety.

Long-Term Environmental Monitoring and Surveillance Strategies

This compound, along with its parent compound and other metabolites like clethodim sulfone, are of interest in long-term environmental monitoring due to their potential to contaminate surface and ground water. federalregister.govfederalregister.gov this compound is a major degradate of clethodim in soil, forming in significant quantities. regulations.govfederalregister.gov It is more mobile and persistent than the parent compound, with reported half-lives in soil ranging from a few days to over a month. federalregister.govepa.gov

Given its properties, strategies for long-term monitoring are essential. These strategies often involve the use of modeling tools like the First Index Reservoir Screening Tool (FIRST) and the Screening Concentration in Ground Water (SCI-GROW) model to estimate environmental concentrations in water sources. federalregister.gov Field dissipation studies are also conducted to understand the real-world behavior of these residues, which have shown that they are primarily confined to the upper soil layers. epa.gov However, the potential for leaching, especially for the more mobile sulfoxide and sulfone degradates, necessitates ongoing surveillance to ensure that levels in drinking water remain below established safety thresholds. federalregister.gov Monitoring data is crucial for refining risk assessments and ensuring the protection of aquatic ecosystems and human health. federalregister.gov

Table 2: Environmental Fate Parameters of Clethodim and its Sulfoxide Metabolite

| Compound | Property | Value/Observation | Reference |

|---|---|---|---|

| Clethodim | Aerobic Soil Half-life | 2-3 days | federalregister.gov |

| Mobility in Soil | Very mobile | federalregister.gov | |

| This compound | Formation in Soil | Major degradate, up to 75% of applied clethodim | regulations.gov |

| Aerobic Soil Half-life | 3.7 to 30-38 days | federalregister.govepa.gov | |

| Mobility in Soil | More mobile than clethodim | regulations.govfederalregister.gov | |

| Water Contamination | Primary risk along with clethodim sulfone | federalregister.gov |

Application of Multi-omics Approaches in Biotransformation Studies

The study of how organisms metabolize herbicides like clethodim is increasingly benefiting from multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics. mdpi.comcambridge.org While direct multi-omics studies specifically targeting this compound biotransformation are not yet widely published, the principles and methodologies are highly relevant and implied by the complexity of its metabolic pathways.

Genomics and proteomics can identify the genes and proteins, such as cytochrome P450 enzymes and glutathione (B108866) S-transferases (GSTs), that are involved in herbicide metabolism. mdpi.comfrontiersin.org Understanding these genetic and protein-level variations can help predict how different species will metabolize clethodim and its sulfoxide derivative. frontiersin.org

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly suited for elucidating biotransformation pathways. mdpi.com By analyzing the changes in the metabolome after exposure to clethodim, researchers can identify the resulting metabolites, including this compound, and map the pathways of their formation and degradation. The integration of these different "omics" technologies offers a powerful, systems-biology approach to understanding the complex interactions between an organism and a chemical like this compound, from the genetic blueprint to the final metabolic fate. cambridge.org This holistic view is essential for a comprehensive understanding of its environmental impact and biological activity.

常见问题

Q. What analytical methods are recommended for detecting and quantifying Clethodim Sulfoxide in plant tissues?

- Methodological Answer : Use ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with acetonitrile extraction and C18 solid-phase dispersion for purification. This method achieves high sensitivity (LOQ: 0.005–0.01 mg/L) and recovery rates (84%–108%) in complex matrices like basil and peppermint . Ensure calibration curves are validated for linearity (R² ≥ 0.9956) and include quality controls to address matrix effects.

Q. How does pH influence the environmental stability of this compound in aqueous systems?

- Methodological Answer : Design controlled photolysis experiments under natural sunlight, varying pH levels (e.g., pH 5–9). Evidence shows degradation half-lives range from 1.5 to 9.6 days, with faster degradation in acidic conditions due to sulfoxidation and chloroallyl side-chain elimination. Include photosensitizers (e.g., humic acids) to mimic natural water systems .

Q. What are the primary metabolic pathways of this compound in plants?

- Methodological Answer : Track time-dependent metabolite profiles using isotopic labeling (e.g., ¹⁴C-labeled Clethodim). In basil, sulfoxide concentrations peak at 1.965 mg/kg within 1 hour post-application, then decline as sulfone forms. Monitor intermediates via sequential sampling (e.g., Days 0–21) and correlate with enzymatic activity assays .

Advanced Research Questions

Q. How should experimental variables be controlled when studying this compound’s photolytic degradation?

- Methodological Answer : Standardize light intensity (e.g., solar simulators), temperature, and dissolved oxygen levels. Use HPLC-UV to quantify degradation products (e.g., imine sulfoxide, DME sulfoxide). Note that photosensitizers like nitrate ions accelerate degradation by 30%–50%, necessitating their inclusion in ecologically relevant studies .

Q. What experimental designs are optimal for assessing this compound’s interaction with soil microbiota?

- Methodological Answer : Conduct microcosm studies with sterile vs. non-sterile soils, spiked with this compound at field-relevant concentrations (e.g., 0.1–1 mg/kg). Use 16S rRNA sequencing to monitor microbial community shifts and LC-MS/MS to track metabolite formation. Replicate conditions (n ≥ 5) to account for soil heterogeneity .

Q. How can researchers resolve contradictions in reported half-lives of this compound across studies?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., light exposure duration, matrix composition). For instance, basil retains this compound longer (21-day half-life) than peppermint (14-day half-life) due to species-specific metabolic rates. Validate findings using harmonized OECD guidelines for photolysis studies .

Q. What computational tools are effective for modeling this compound’s environmental fate?

- Methodological Answer : Apply fugacity-based models (e.g., EQC, SimpleBox) to predict partitioning across air, water, and soil. Input parameters should include log Kow (2.8), vapor pressure (1.2 × 10⁻⁶ mmHg), and hydrolysis rates. Cross-validate with empirical data from field dissipation studies .

Methodological Notes

- Data Interpretation : Always normalize metabolite concentrations to initial application rates and control for plant growth stages, as biomass dilution can skew results .

- Reproducibility : Document all reaction conditions (e.g., solvent purity, extraction times) following IUPAC guidelines to ensure replicability .

- Ethical Compliance : Adhere to institutional biosafety protocols when handling this compound, including waste disposal and PPE requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。